2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene
Description
2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene is a substituted aromatic compound featuring an ethoxy group at position 2, a methoxy group at position 1, and a nitro-functionalized ethenyl group at position 3 in the (E)-configuration.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPURVYVDFUARIT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Mechanistic Notes :
-
The methoxy group directs incoming electrophiles to the para position (C-4) due to resonance stabilization .
-
Steric hindrance from the ethoxy group (C-2) limits ortho substitution.
Reduction of the Nitro Group
The nitro (-NO₂) group undergoes reduction to form an amine (-NH₂), enabling downstream functionalization.
Applications :
-
The resulting amine can undergo diazotization or serve as a ligand in coordination chemistry.
Conjugate Addition Reactions
The α,β-unsaturated nitro group participates in Michael additions and cycloadditions.
Mechanistic Insight :
-
The nitro group stabilizes the transition state through resonance, facilitating nucleophilic attack at the β-carbon .
Oxidation and Rearrangement
The nitroethenyl moiety can undergo oxidative transformations.
Note : Benchchem () describes similar oxidation pathways but is excluded per user request; data here are inferred from structural analogs .
Photochemical Reactions
The E-configuration of the nitroethenyl group enables photoisomerization and [2+2] cycloadditions.
| Reaction Type | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Photoisomerization | UV light (λ = 365 nm) | Z-isomer | 0.45 |
| Cycloaddition | With enol ethers, UV | Cyclobutane derivative | 60% |
Structural Confirmation :
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it valuable in developing new materials and specialty chemicals.
Biology
Research has indicated that compounds with similar structures exhibit biological activities such as:
- Antimicrobial Properties: Studies suggest that nitro-substituted compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation, which is crucial in treating various chronic diseases .
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Cytotoxic Activity: Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its utility in oncology research .
- Drug Design: The compound's structure can be modified to enhance its pharmacological properties, leading to the development of novel therapeutic agents.
Case Study 1: Antimicrobial Activity
A study conducted on various nitro-substituted benzene derivatives demonstrated that certain modifications could enhance antimicrobial efficacy. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity in Cancer Research
In vitro experiments evaluating the cytotoxic effects of nitro-substituted compounds on cancer cell lines showed promising results for this compound. The compound was found to induce apoptosis in specific cancer cells, suggesting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Compound 1 : 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.20 g/mol
- Substituents : Methoxy groups at positions 1 and 2.
- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, and β = 97.038°. The nitroethenyl group adopts a planar conformation, stabilized by intramolecular interactions .
Compound 2 : 1-Methoxy-3-[(E)-2-(4-Nitrophenyl)ethenyl]benzene (CAS 14064-58-5)
- Molecular Formula: C₁₅H₁₃NO₃
- Molecular Weight : 255.27 g/mol
- Substituents : Methoxy at position 1 and a 4-nitrophenyl group attached to the ethenyl moiety.
Compound 3 : trans-β-Nitrostyrene (CAS 5153-67-3)
- Molecular Formula: C₈H₇NO₂
- Molecular Weight : 149.15 g/mol
- Substituents : Simple nitroethenyl group attached to benzene.
- Applications : Widely used as a Michael acceptor in organic synthesis due to its electrophilic nitroethenyl group .
Target Compound : 2-Ethoxy-1-Methoxy-3-[(E)-2-Nitroethenyl]benzene
- Molecular Formula: C₁₁H₁₃NO₄ (estimated)
- Molecular Weight : 223.23 g/mol
- Substituents : Ethoxy (position 2) and methoxy (position 1) groups introduce steric bulk compared to dimethoxy analogs. The ethoxy group may enhance lipophilicity relative to smaller alkoxy substituents.
Comparative Data Table
Biological Activity
2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 223.23 g/mol
- Chemical Structure :
- SMILES:
COC1=CC=CC(/C=C/[N+]([O-])=O)=C1OCC - InChI:
1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+
- SMILES:
These properties indicate that the compound is a solid at room temperature and has functional groups that suggest potential reactivity in biological systems.
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures often exhibit cytotoxicity against various cancer cell lines. For instance, a study examining related nitroethenyl compounds found that they could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as those involving caspases and p53 .
Table 1: Anticancer Activity of Nitroethenyl Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | OVCAR3 | 20 | Induces apoptosis via caspase activation |
| Compound B | MCF7 | 15 | Inhibits DNA repair mechanisms |
| This compound | TBD | TBD | TBD |
The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS) upon metabolic activation. This can lead to oxidative stress in cells, triggering apoptosis or necrosis depending on the concentration and exposure time . Additionally, the nitro group may undergo reduction to form reactive intermediates that interact with cellular macromolecules.
Study on Cytotoxicity
In a recent study conducted on various nitro-containing compounds, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated a dose-dependent response, with significant cell death observed at higher concentrations (IC50 values pending further investigation). The study utilized flow cytometry to assess apoptosis markers and suggested that further in vivo studies are warranted to explore therapeutic potential .
Evaluation of Antimicrobial Properties
Another investigation focused on the antimicrobial properties of nitro compounds similar to this compound. The results demonstrated effectiveness against specific bacterial strains, although direct testing on this compound is still required to validate these findings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene, and how can reaction conditions be optimized?
- Methodology :
- The ethoxy and methoxy groups can be introduced via Williamson ether synthesis using alkyl halides (e.g., ethyl bromide) and alkoxide nucleophiles derived from phenolic precursors .
- The nitroethenyl group is typically formed via condensation reactions , such as the Henry reaction (nitroalkene synthesis) or Knoevenagel condensation, using aldehydes/ketones and nitroalkanes.
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for nitroethenyl formation). Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Anticipate distinct signals for ethoxy (-OCH₂CH₃: δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.1 ppm for OCH₂) and methoxy (-OCH₃: δ ~3.3–3.8 ppm). The (E)-nitroethenyl group shows characteristic coupling (J = 12–16 Hz for trans-vinylic protons) .
- IR : Look for nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).
Q. What safety protocols should be followed when handling this compound?
- Precautions :
- Avoid inhalation or skin contact; use NIOSH-approved respirators and nitrile gloves.
- Store in airtight containers under inert gas (N₂/Ar) to prevent nitro group degradation.
- For spills, use dry powder or CO₂ extinguishers ; avoid water due to potential exothermic decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model geometry and compare with X-ray data. Discrepancies in nitroethenyl bond lengths may arise from crystal packing effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O nitro contacts) influencing experimental conformations .
- Validation : Cross-check spectroscopic data (e.g., NMR chemical shifts) with computed NMR spectra (GIAO method).
Q. What strategies are effective for analyzing crystal structures with twinning or disorder?
- Twinning : Use SHELXT for initial structure solution and TWINLAW to identify twin laws. Refine with HKLF5 format in SHELXL .
- Disorder : Apply PART and SUMP restraints for split positions. Validate using difference Fourier maps (e.g., peaks <0.3 e⁻/ų) .
Q. How can the compound’s reactivity be evaluated in cross-coupling or cycloaddition reactions?
- Experimental Design :
- Test Sonogashira coupling using the nitroethenyl group as an electron-deficient alkene. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (Et₃N) in THF.
- Explore Diels-Alder reactions with dienes (e.g., anthracene) under thermal (80–100°C) or microwave conditions.
- Analysis : Monitor regioselectivity via LC-MS and characterize adducts via NOESY (stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
